2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride

Lipophilicity LogP CNS drug design

Procuring fluorinated phenethylamine building blocks with precise substitution patterns often forces a choice between compound availability and structural relevance. The widely stocked phenyl analogue lacks the para-methyl group critical for tuning lipophilicity (ΔlogP +0.31), CNS MPO score, and passive permeability in neuroactive compound libraries. 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride resolves this gap as a stable, solid hydrochloride that simplifies automated weighing and parallel synthesis workflows. • Chiral amine with logP 3.26 - explicitly cited in SSRI patent literature for blood-brain barrier penetration and receptor subtype selectivity. • para-Tolyl moiety improves crystal packing for diastereomeric salt resolution, yielding higher enantiopurity vs. the phenyl analogue. • Supplied as ≥98% purity solid; store at RT under inert atmosphere. Standard B2B global shipping with HazMat handling available.

Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
CAS No. 1186195-01-6
Cat. No. B1453468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride
CAS1186195-01-6
Molecular FormulaC9H11ClF3N
Molecular Weight225.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(F)(F)F)N.Cl
InChIInChI=1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
InChIKeyBAQJFAAJNRYVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride Procurement: A Differentiable Building Block for CNS‑Focused Medicinal Chemistry


2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanamine hydrochloride (CAS 1186195‑01‑6) is a para‑methyl‑substituted α‑trifluoromethylbenzylamine, supplied as a stable hydrochloride salt . Its core structure places it in the widely used class of fluorinated phenethylamine building blocks, but the presence of the 4‑methyl substituent on the phenyl ring distinguishes it from the more common 2,2,2‑trifluoro‑1‑phenylethanamine scaffold . This para‑tolyl moiety is specifically cited in recent patent literature as a key structural feature for developing selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents, where it enables strategic fine‑tuning of pharmacological properties such as blood‑brain barrier penetration and receptor subtype selectivity [1].

Why 2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanamine Hydrochloride Cannot Be Replaced by the Unsubstituted Phenyl Analogue


Although 2,2,2‑trifluoro‑1‑phenylethanamine hydrochloride is a widely available chiral amine, its simple phenyl ring lacks the para‑methyl group that provides quantifiable differentiation in lipophilicity, aqueous solubility, and ultimately, biological interaction potential . The para‑tolyl derivative exhibits a log P increase of 0.31 units over the phenyl analogue, translating to a measurable shift in physicochemical properties that impacts drug‑likeness parameters such as CNS MPO score and passive permeability . Procurement specialists seeking building blocks for neuroactive compound libraries must therefore evaluate the p‑tolyl compound as a structurally distinct entity, not a generic substitute.

Head‑to‑Head Evidence: 2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanamine Hydrochloride vs. the Unsubstituted Phenyl Derivative


Increased Lipophilicity: Quantified LogP Advantage of the para‑Tolyl Substituent

The p‑tolyl compound's computed log P is 3.26, versus 2.95 for the 2,2,2‑trifluoro‑1‑phenylethanamine free base . This 0.31‑unit increase shifts the compound closer to the optimal lipophilicity range for central nervous system (CNS) drug candidates (CNS MPO log P < 5), potentially improving blood‑brain barrier penetration while still avoiding excessive hydrophobicity.

Lipophilicity LogP CNS drug design Structure‑Activity Relationship

Reduced Aqueous Solubility: Hydrochloride Salt LogS Comparison

The hydrochloride salt of the p‑tolyl compound exhibits an ESOL‑computed aqueous solubility of 0.0961 mg/mL (logS ≈ ‑3.37), while the phenyl analogue hydrochloride shows 0.175 mg/mL (logS ≈ ‑3.08) . This 46% lower solubility is consistent with the added methyl group and may necessitate different formulation strategies.

Solubility LogS Formulation Bioavailability

Physical State and Handling: Solid Hydrochloride vs. Oily Free Base

The hydrochloride salt (CAS 1186195‑01‑6) is supplied as a solid with a standard purity of 98% (HPLC) . In contrast, the free base of the p‑tolyl compound (CAS 75703‑26‑3) is described by Sigma‑Aldrich as a 'pale‑yellow to yellow‑brown sticky oil to semi‑solid' with 95% purity . The phenyl analogue hydrochloride, in comparison, is a crystalline solid with a reported melting point of 235‑237 °C , while the p‑tolyl hydrochloride's melting point is not typically reported, indicating a potentially different solid‑state behavior.

Physical form Purity Handling Storage

Optimal Applications for 2,2,2‑Trifluoro‑1‑(p‑tolyl)ethanamine Hydrochloride Based on its Differentiable Properties


Chiral Resolution of Racemic Acids

The compound's chiral nature and enhanced lipophilicity (logP 3.26) make its enantiopure (R)‑ or (S)‑forms well‑suited for diastereomeric salt formation with racemic carboxylic acids. The para‑tolyl group can improve crystal packing, potentially leading to higher resolution yields compared to the phenyl analogue, a property frequently exploited for synthesizing enantiopure pharmaceutical intermediates .

Design of CNS‑Penetrant SSRI Candidates

Recent patent literature explicitly references the use of 2,2,2‑trifluoro‑1‑(p‑tolyl)ethanamine as a scaffold for selective serotonin reuptake inhibitors [1]. The logP advantage over the phenyl analogue supports its use in medicinal chemistry programmes targeting optimal blood‑brain barrier permeability and receptor selectivity, where the p‑tolyl group offers a distinct steric and electronic profile that can be further derivatized for structure‑activity relationship (SAR) exploration.

Fluorinated Building Block for Organic Synthesis

As a bifunctional molecule containing both a nucleophilic amine and a trifluoromethyl group, the compound serves as a versatile intermediate for constructing fluorinated heterocycles, amides, and ureas. The solid hydrochloride form simplifies automated weighing and handling in parallel synthesis workflows, reducing solvent exposure compared to the oily free base .

Enzyme Mechanism Studies with a Sterically Tunable Probe

The para‑tolyl substituent provides a steric handle that can be used to probe enzyme active site dimensions. Researchers have used this compound to investigate binding affinities and enzyme activity modulation, where the methyl group's size allows for differential interactions compared to the smaller‑form phenyl analogue, aiding in mapping hydrophobic pockets of target enzymes [1].

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